![molecular formula C8H5BrN2O2 B1525292 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid CAS No. 1190313-03-1](/img/structure/B1525292.png)
3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid
Overview
Description
“3-bromo-1H-pyrrolo[3,2-b]pyridine” is a compound with the CAS Number: 23688-47-3 and a molecular weight of 197.03 . It is a solid substance that should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .
Physical And Chemical Properties Analysis
“3-bromo-1H-pyrrolo[3,2-b]pyridine” is a solid substance with a molecular weight of 197.03 . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .
Scientific Research Applications
Synthesis and Chemical Properties
3-Bromo-1H-pyrrolo[3,2-b]pyridine derivatives serve as key intermediates in the synthesis of complex molecules. For example, these compounds are utilized in the development of new insecticides through a series of reactions starting from 2,3-dichloropyridine, showcasing their importance in agricultural chemistry (Niu Wen-bo, 2011). Moreover, the pyrrolopyridine scaffold is fundamental in creating antibacterial agents, demonstrating the compound's potential in addressing microbial resistance issues (E. Toja et al., 1986).
Catalysis and Reaction Mechanisms
Research has revealed that pyrrolopyridine analogs can act as ligands in catalytic reactions, enhancing the efficiency of synthesizing arylated compounds. This is particularly evident in the Cu-catalyzed arylation of primary anilines with aryl iodides and bromides, where pyrrole 2-carboxylic acid was found to be an effective ligand (Ryan A. Altman et al., 2008). Such catalytic applications highlight the role of 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid derivatives in facilitating complex chemical transformations.
Pharmaceutical Research Applications
In the realm of pharmaceuticals, derivatives of 3-bromo-1H-pyrrolo[3,2-b]pyridine are explored for their potential in drug development. The synthesis of highly substituted pyrrole-3-carboxylic acid derivatives has been reported, indicating the versatility of these compounds in creating pharmacologically active molecules (A. Herath & N. Cosford, 2010). Another study focused on the synthesis of natural bromophenols, showcasing the antioxidant and anticholinergic activities of these molecules, thus indicating the therapeutic potential of pyrrolopyridine derivatives (Mohsen Rezai et al., 2018).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid is the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptors that play crucial roles in various biological processes, including organ development, cell proliferation and migration, and angiogenesis .
Mode of Action
This compound interacts with FGFRs, inhibiting their activity . Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, leading to the activation of downstream signaling . The compound’s interaction with FGFRs disrupts this process, thereby inhibiting the signaling pathway .
Biochemical Pathways
The inhibition of FGFRs by this compound affects several downstream signaling pathways, including the RAS–MEK–ERK, PLCγ, and PI3K–Akt pathways . These pathways play significant roles in cell proliferation, migration, and survival .
Pharmacokinetics
The compound’s low molecular weight suggests it may have favorable adme (absorption, distribution, metabolism, and excretion) properties, which could enhance its bioavailability .
Result of Action
In vitro studies have shown that this compound can inhibit the proliferation of breast cancer 4T1 cells and induce apoptosis . It also significantly inhibits the migration and invasion of these cells .
Biochemical Analysis
Biochemical Properties
3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid plays a significant role in biochemical reactions, particularly in the inhibition of fibroblast growth factor receptors (FGFRs). FGFRs are involved in various cellular processes, including cell proliferation, differentiation, and migration. The compound has been shown to inhibit FGFR1, FGFR2, and FGFR3 with varying degrees of potency . By binding to the active site of these receptors, this compound prevents the activation of downstream signaling pathways, thereby modulating cellular responses.
Cellular Effects
The effects of this compound on cells are profound. It has been observed to inhibit the proliferation of breast cancer cells and induce apoptosis . Additionally, the compound significantly reduces the migration and invasion capabilities of these cells, suggesting its potential as an anti-metastatic agent. The inhibition of FGFR signaling by this compound disrupts key cellular processes, including cell cycle progression and survival pathways, leading to reduced tumor growth and spread.
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the tyrosine kinase domain of FGFRs . This binding inhibits the autophosphorylation of the receptor, which is a critical step in the activation of downstream signaling pathways such as RAS-MEK-ERK and PI3K-Akt. By blocking these pathways, the compound effectively reduces cell proliferation and survival. Additionally, this compound may influence gene expression by altering the activity of transcription factors regulated by FGFR signaling.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time points. The compound demonstrates stability under standard laboratory conditions, maintaining its inhibitory activity over extended periods . Prolonged exposure to the compound may lead to adaptive responses in cells, such as the upregulation of compensatory signaling pathways. Long-term studies have shown that continuous treatment with this compound can result in sustained inhibition of tumor growth in in vivo models.
Dosage Effects in Animal Models
The effects of this compound vary with dosage in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, adverse effects such as weight loss and organ toxicity have been observed. These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing side effects. Threshold effects have also been noted, where a minimum concentration of the compound is required to elicit a biological response.
Metabolic Pathways
This compound is involved in metabolic pathways that include its biotransformation by liver enzymes . The compound undergoes phase I and phase II metabolic reactions, resulting in the formation of various metabolites. These metabolites may retain biological activity or be further processed for excretion. The interaction of this compound with cytochrome P450 enzymes plays a crucial role in its metabolism, affecting its pharmacokinetics and bioavailability.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s uptake into cells and its localization to target sites. The distribution of the compound is influenced by factors such as tissue perfusion and the expression of transport proteins. Accumulation of this compound in certain tissues may enhance its therapeutic effects but also pose risks of localized toxicity.
Subcellular Localization
The subcellular localization of this compound is critical for its activity. The compound is primarily localized to the cytoplasm, where it interacts with FGFRs . Post-translational modifications and targeting signals may direct the compound to specific cellular compartments, enhancing its efficacy. The localization of this compound within subcellular structures such as the endoplasmic reticulum and Golgi apparatus may also influence its interactions with other biomolecules and its overall biological activity.
Properties
IUPAC Name |
3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-5-3-11-6-4(8(12)13)1-2-10-7(5)6/h1-3,11H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEMKUHIKIFWJGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=CNC2=C1C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


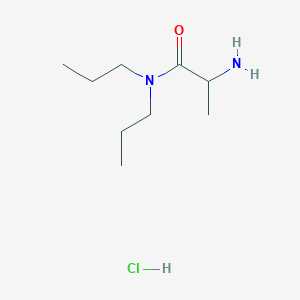
![2-Amino-N-[2-(dimethylamino)ethyl]-2-methylpropanamide dihydrochloride](/img/structure/B1525213.png)

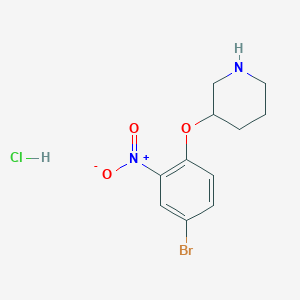

![2-Amino-N-[2-(dimethylamino)ethyl]-3-phenylpropanamide dihydrochloride](/img/structure/B1525219.png)
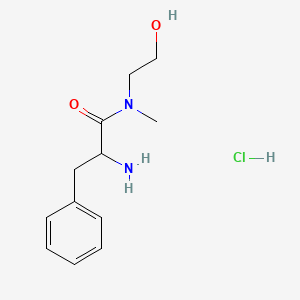
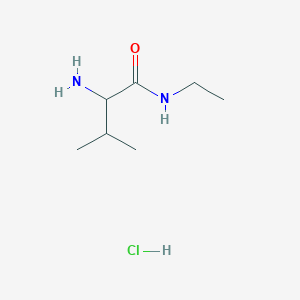

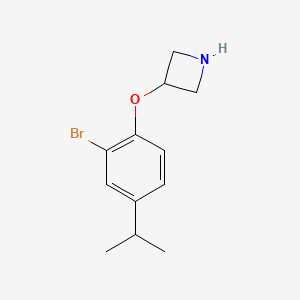
![5-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1525227.png)

![4-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1525230.png)

